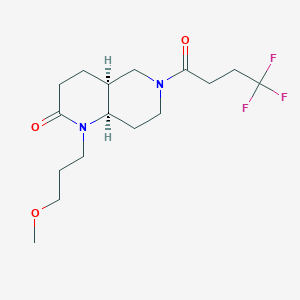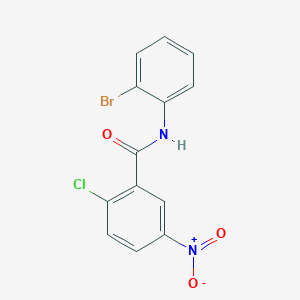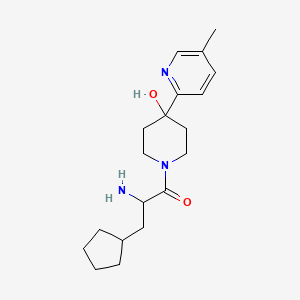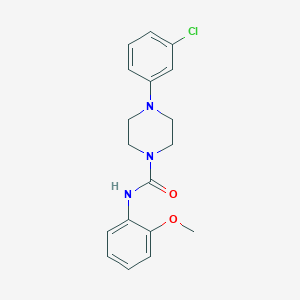![molecular formula C23H25N3O7 B5433046 N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as Boc-L-3-NO2-Phe-Acr-OH, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential applications in drug development and as a tool in biochemical research. In
Mechanism of Action
The mechanism of action of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves binding to the target protein through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the protein can result in conformational changes, which can affect the activity of the protein. The compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can have downstream effects on cellular processes. It has also been shown to modulate the activity of various receptors, which can affect signaling pathways in cells. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in lab experiments is its high affinity and specificity for target proteins. The compound can be used to study protein-ligand interactions with high accuracy and precision. However, one of the limitations of using the compound is its relatively high cost and the complexity of its synthesis. Additionally, the compound may not be suitable for studying certain proteins or cellular processes, as it may interfere with their normal function.
Future Directions
There are several future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. The compound may also be used to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Additionally, the compound may be used to study the structure and function of various proteins, which can lead to a better understanding of cellular processes.
Synthesis Methods
The synthesis of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves a series of chemical reactions. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis process involves several steps, including protection of the amine group, coupling of the protected amino acid with the acryloyl chloride, and deprotection of the amine group. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been used extensively in scientific research as a tool for studying protein-ligand interactions. It has been shown to bind to various proteins, including enzymes and receptors, with high affinity and specificity. The compound has been used to identify and characterize binding sites on proteins, as well as to study the mechanism of action of various drugs.
properties
IUPAC Name |
2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-3-4-12-33-19-10-8-17(9-11-19)21(27)25-20(22(28)24-15(2)23(29)30)14-16-6-5-7-18(13-16)26(31)32/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSVNHIPMYVKDY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)


![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)

![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)
![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![4-[(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5433039.png)

